Caribbazoin B

Description

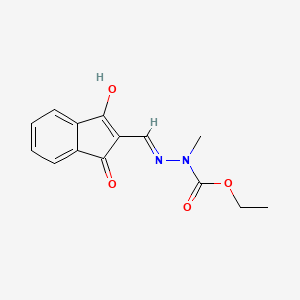

Caribbazoin B is a β-carboline alkaloid, a class of naturally occurring heterocyclic compounds characterized by a indole skeleton fused with a pyridine ring. These alkaloids are widely studied for their diverse biological activities, including antimicrobial, antiviral, and neuroactive properties . β-carbolines are often isolated from marine organisms, plants, or microbial sources and serve as key reference standards in analytical chemistry and drug discovery .

Properties

CAS No. |

130518-26-2 |

|---|---|

Molecular Formula |

C14H14N2O4 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

ethyl N-[(E)-(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-methylcarbamate |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(19)16(2)15-8-11-12(17)9-6-4-5-7-10(9)13(11)18/h4-8,17H,3H2,1-2H3/b15-8+ |

InChI Key |

RGWRHLFLHMGUGC-OVCLIPMQSA-N |

Isomeric SMILES |

CCOC(=O)N(C)/N=C/C1=C(C2=CC=CC=C2C1=O)O |

Canonical SMILES |

CCOC(=O)N(C)N=CC1=C(C2=CC=CC=C2C1=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Caribbazoin B involves several steps. One common method includes the reaction of specific organic halogen compounds with nitriles, followed by hydrolysis to form the desired carboxylic acid . Industrial production methods often involve optimizing these reactions to ensure high yield and purity. The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the process.

Chemical Reactions Analysis

Caribbazoin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Caribbazoin B has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of certain chemicals and materials.

Mechanism of Action

The mechanism of action of Caribbazoin B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar β-Carboline Alkaloids

The β-carboline alkaloid mixture (Product #39405, Cayman Chemical) includes five compounds structurally analogous to Caribbazoin B . Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of β-Carboline Alkaloids

| Compound | CAS Number | Key Structural Features | Applications |

|---|---|---|---|

| Harman | 486-84-0 | Methyl group at C1, no hydroxylation | Neurotransmitter modulation, MAO inhibition |

| Norharman | 244-63-3 | Lacks C1 methyl group | Fluorescence probes, biomarker studies |

| Harmol | 487-03-6 | Hydroxyl group at C7 | Antioxidant assays, enzyme inhibition |

| Harmine | 442-51-3 | Methoxy group at C7, methyl at C1 | Anticancer research, kinase inhibition |

| Cordysinin C/D | 148683-93-6 | Glycosylated side chain | Anti-inflammatory, immunomodulation |

| This compound | Not specified | Presumed hydroxyl/methoxy modifications | Inferred: Antimicrobial, reference standard |

Key Differences :

- Substituent Groups : this compound’s activity may differ based on functional group positioning (e.g., hydroxylation at C7 in harmol enhances solubility vs. methoxy groups in harmine, which improve lipophilicity) .

- Biological Targets: Harmine’s methoxy group enhances selectivity for kinases, while cordysinin C/D’s glycosylation may improve bioavailability for immunomodulatory applications .

Functional Comparison with Industrially Relevant Compounds

This compound may share functional similarities with inorganic compounds used in catalysis or material science. For example:

- Metal Coordination: Like copper-based catalysts, β-carbolines can act as ligands in metal-organic frameworks (MOFs), though their organic nature limits thermal stability compared to inorganic counterparts .

- Analytical Applications : this compound likely serves as a reference standard in HPLC-UV/LC-MS, similar to the β-carboline mixture in , which ensures batch consistency in pharmaceutical testing .

Research Findings and Data Limitations

- Stability : β-carbolines in the Cayman mixture are stable for ≥1 year at -20°C, suggesting this compound requires similar storage conditions to prevent degradation .

Gaps in Evidence :

- Specific data on this compound’s molecular weight, solubility, or spectral signatures (e.g., NMR/IR) are absent in the provided materials.

- Comparative pharmacological studies (e.g., IC50 values against pathogens or enzymes) are needed to differentiate this compound from harmine or cordysinin C/D.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.